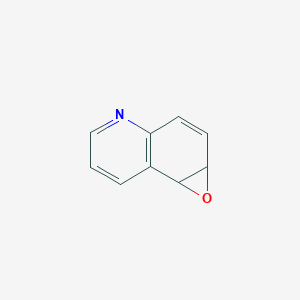

(+-)-5,6-Epoxy-5,6-dihydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+-)-5,6-Epoxy-5,6-dihydroquinoline is a heterocyclic compound that features a fused ring system incorporating both an oxirane and a quinoline moiety

Métodos De Preparación

The synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a quinoline derivative, which undergoes epoxidation to introduce the oxirane ring. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Enzymatic cis-Dihydroxylation

Toluene dioxygenase (TDO) catalyzes the cis-dihydroxylation of (±)-5,6-epoxy-5,6-dihydroquinoline, forming transient cis-dihydrodiol intermediates. These intermediates are critical precursors for synthesizing enantiopure arene oxides and dioxides, which are relevant to mammalian metabolic pathways and carcinogenicity studies .

Key findings :

-

Molecular docking studies predict edge-to-face interactions between the substrate and TDO’s active site, rationalizing stereoselectivity .

-

The cis-dihydrodiol metabolite (7 , Figure 1 ) undergoes spontaneous dehydration to yield 3-hydroxyquinoline (5 ) or enzymatic ring cleavage to anthranilic acid (6 ).

-

Estimated ratio of initial cis-dihydrodiols: 2 (33%), 3 (27%), and 7 (40%) .

Hydration Reactions and Diol Formation

Hydration of (±)-5,6-epoxy-5,6-dihydroquinoline produces trans-dihydrodiols under acidic or basic conditions:

Mechanistic insights :

-

Base-catalyzed hydration proceeds via nucleophilic ring opening, influenced by steric and electronic factors.

-

The stability of trans-dihydro diols correlates with their resistance to aromatization .

Aromatization to Hydroxyquinolines

Dehydration of cis-dihydrodiol intermediates generates hydroxyquinolines:

-

3-Hydroxyquinoline (5 ): Forms via dehydration of 7 (13% isolated yield) .

-

Quinolin-8-ol : Produced from aromatization of trans-dihydro diol (5 ) under ambient conditions .

Notable observation :

-

Anthranilic acid (6 ) arises from enzymatic cleavage of 5 , highlighting competing pathways in metabolite formation .

Functionalization via Amine and Thiol Reactions

The epoxide ring enables nucleophilic attacks, facilitating derivatization:

Conditions :

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Product | Regioselectivity | Practical Use |

|---|---|---|---|

| Enzymatic dihydroxylation | cis-Dihydrodiols | High | Metabolite studies |

| Acidic hydration | trans-Tetrahydro diols | Moderate | Stable diol synthesis |

| Base-catalyzed hydration | trans-Dihydro diols | Variable | Unstable intermediates for aromatics |

| Oxidation | Quinoline dioxide | Specific | Chiral synthesis |

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

(±)-5,6-Epoxy-5,6-dihydroquinoline serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the creation of dyes and pigments. The compound's ability to undergo various chemical transformations makes it valuable for synthesizing derivatives that can exhibit different properties and functionalities.

Reactivity and Transformations

The compound can participate in several significant chemical reactions:

- Oxidation : Can be oxidized using agents such as hydrogen peroxide to form quinoline N-oxides.

- Reduction : Reduction with sodium borohydride or lithium aluminum hydride yields reduced quinoline derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitution reactions are common, leading to diverse substituted quinoline derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that (±)-5,6-epoxy-5,6-dihydroquinoline exhibits notable biological activities. It has been studied for its potential antimicrobial effects against various pathogens and its anticancer properties. The mechanism of action is believed to involve interactions with biological targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and DNA, potentially inhibiting enzyme activity or disrupting DNA replication processes.

Metabolic Pathways

Studies have shown that the compound can undergo biotransformation processes. For instance, when treated with Toluene Dioxygenase (TDO), it can be converted into cis-dihydrodiol metabolites through dioxygenase-catalyzed cis-dihydroxylation. This highlights its potential metabolic pathways and interactions within biological systems.

Medicinal Applications

Drug Development Potential

Ongoing research is exploring the use of (±)-5,6-epoxy-5,6-dihydroquinoline in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications. The compound's unique structure may facilitate the design of new drugs that can effectively target specific diseases or conditions.

Industrial Applications

Specialty Chemicals Production

In industrial settings, (±)-5,6-epoxy-5,6-dihydroquinoline is used in the production of specialty chemicals and materials. These applications extend to fields such as electronics and photonics where unique chemical properties are required for specific functionalities.

Mecanismo De Acción

The mechanism of action of (+-)-5,6-Epoxy-5,6-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .

Comparación Con Compuestos Similares

(+-)-5,6-Epoxy-5,6-dihydroquinoline can be compared with other quinoline derivatives and oxirane-containing compounds:

Quinoline: A simpler structure without the oxirane ring, widely used in medicinal chemistry.

Fluoroquinolones: A class of antibiotics that include a fluorine atom and a quinoline core, known for their antibacterial properties .

Propiedades

Número CAS |

130536-37-7 |

|---|---|

Fórmula molecular |

C9H7NO |

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

1a,7b-dihydrooxireno[2,3-f]quinoline |

InChI |

InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |

Clave InChI |

DUTMSHWTRSUNIF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3C2O3)N=C1 |

SMILES canónico |

C1=CC2=C(C=CC3C2O3)N=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.